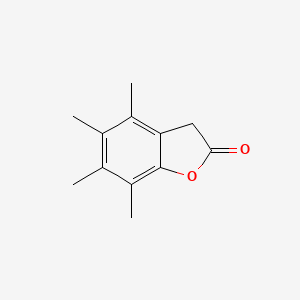
Dioxan Dihydrat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxan Dihydrat, commonly known as 1,4-Dioxane, is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint sweet odor similar to that of diethyl ether. The compound is often referred to simply as dioxane because the other dioxane isomers (1,2- and 1,3-) are rarely encountered . Dioxane is used as a solvent for a variety of practical applications as well as in the laboratory, and also as a stabilizer for the transport of chlorinated hydrocarbons in aluminum containers .
Preparation Methods
1,4-Dioxane is primarily produced by a closed-loop process involving the dehydration and subsequent ring closure of diethylene glycol. Concentrated sulfuric acid (around 5%) is used as the catalyst for this reaction. alternative catalysts like phosphoric acid, p-toluenesulfonic acid, and strongly acidic ion-exchange resins can also be used . The synthetic route involves the reaction of ethylene glycol with 1,2-dibromoethane, which was first produced by A. V. Lourenço in 1863 .
Chemical Reactions Analysis
1,4-Dioxane undergoes several types of chemical reactions:
Oxidation: Similar to other ethers, dioxane readily forms peroxides upon exposure to air. These peroxides are often highly explosive and unstable.
Substitution: Dioxane can participate in substitution reactions, particularly in the presence of strong acids or bases.
Coordination Polymers: Dioxane produces coordination polymers by linking metal centers.
Scientific Research Applications
1,4-Dioxane has a wide range of applications in scientific research:
Biology: Dioxane is used in the preparation of biological samples and as a solvent in various biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Mechanism of Action
The mechanism by which 1,4-Dioxane exerts its effects is primarily through its role as a solvent. It can dissolve a wide range of organic compounds, including aliphatic and aromatic hydrocarbons, ethers, alcohols, ketones, and chlorinated hydrocarbons . This property makes it an effective medium for various chemical reactions and industrial processes. Additionally, dioxane can form coordination polymers by linking metal centers, which is useful in driving certain chemical equilibria .
Comparison with Similar Compounds
1,4-Dioxane is often compared with other ethers and dioxane isomers:
Oxane: A simpler ether with a similar structure but different chemical properties.
Trioxane: A trimer of formaldehyde with different reactivity and applications.
Tetroxane: Another formaldehyde polymer with distinct properties.
Pentoxane: A higher homolog of dioxane with unique characteristics.
1,4-Dioxane is unique due to its stability, miscibility with water, and ability to dissolve a wide range of compounds, making it a versatile solvent in both laboratory and industrial settings .
Properties
CAS No. |
60469-77-4 |
|---|---|
Molecular Formula |
C4H12O4 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1,4-dioxane;dihydrate |
InChI |
InChI=1S/C4H8O2.2H2O/c1-2-6-4-3-5-1;;/h1-4H2;2*1H2 |
InChI Key |
ZOXACJMYFMCRJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCO1.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)

![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)


![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)


![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)
